Cyclohexyl propionate Cyclohexyl propionate Cyclohexyl propionate, also known as fema 2354, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Cyclohexyl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cyclohexyl propionate is primarily located in the membrane (predicted from logP). Cyclohexyl propionate has a sweet, banana, and fruity taste.
Brand Name: Vulcanchem
CAS No.: 6222-35-1
VCID: VC0517663
InChI: InChI=1S/C9H16O2/c1-2-9(10)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3
SMILES: CCC(=O)OC1CCCCC1
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

Cyclohexyl propionate

CAS No.: 6222-35-1

Cat. No.: VC0517663

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cyclohexyl propionate - 6222-35-1

Specification

CAS No. 6222-35-1
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name cyclohexyl propanoate
Standard InChI InChI=1S/C9H16O2/c1-2-9(10)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3
Standard InChI Key MAMMVUWCKMOLSG-UHFFFAOYSA-N
SMILES CCC(=O)OC1CCCCC1
Canonical SMILES CCC(=O)OC1CCCCC1
Appearance Solid powder
Boiling Point 193.0 °C

Introduction

Chemical Identity and Structural Characteristics

Cyclohexyl propionate, systematically named cyclohexyl propanoate, belongs to the ester class of organic compounds. Its structure comprises a cyclohexyl group bonded to the oxygen of a propionate moiety (CH2CH2COO\text{CH}_2\text{CH}_2\text{COO}-). The IUPAC Standard InChIKey (MAMMVUWCKMOLSG-UHFFFAOYSA-N) and CAS Registry Number (6222-35-1) uniquely identify this compound . Spectroscopic analyses, including 1H^1\text{H}-NMR and GC-MS, reveal characteristic peaks at 57.0 and 82.0 m/z, corresponding to fragmentation patterns of the ester backbone .

Molecular and Structural Insights

The compound’s planar structure facilitates interactions in non-polar solvents, as evidenced by a calculated LogP value of 3.13 , indicating moderate hydrophobicity. Infrared (IR) spectroscopy shows strong absorption bands at 1740 cm1^{-1}, typical of ester carbonyl groups, and 1250 cm1^{-1} for C-O stretching . These features underpin its stability in formulations requiring prolonged shelf life.

Synthesis and Production Methods

Catalytic Hydrogenation of Methyl Cinnamate

A prevalent synthesis route involves hydrogenating methyl cinnamate using ruthenium or palladium catalysts. For example, reaction at 155°C under 20 bar hydrogen pressure with 5% Ru/C yields 99.6% pure cyclohexyl propionate . Raney nickel, though cost-effective, requires stringent conditions (40–250°C, 0.1–15 MPa) but achieves 90–95% yields .

Table 1: Comparative Catalyst Performance in Hydrogenation

CatalystTemperature (°C)Pressure (MPa)Yield (%)Purity (%)
Ru/C155209999.6
Pd/C160–170209899.7
Raney Ni60–1400.2–1090–9597–99
Data derived from

Transesterification of Propionic Acid

Cyclohexanol esterification with propionic acid over Beta zeolites demonstrates the role of Brønsted acidity in enhancing yield. Zeolites with high mesopore volume (>0.5cm3/g>0.5 \, \text{cm}^3/\text{g}) achieve 85% conversion at 180°C, outperforming Lewis acid-dominated catalysts . Organotin catalysts (e.g., dibutyl tin oxide) further optimize transesterification, enabling 90% yields at 80–170°C .

Physicochemical Properties

Thermal and Optical Characteristics

Cyclohexyl propionate exhibits a boiling point of 72–73°C at 10 mmHg and a flash point of 154°F (68°C) . Its refractive index (n20D=1.441n_{20}^D = 1.441) aligns with esters of similar chain length . The compound’s volatility is moderate, with a vapor pressure of 0.15 mmHg at 25°C, making it suitable for slow-release fragrances .

Solubility and Stability

The ester is miscible with chloroform and methanol but insoluble in water . Stability tests under accelerated conditions (40°C for 3 months) show no degradation in pH-neutral formulations, though acidic environments (pH<4\text{pH} < 4) induce hydrolysis .

Table 2: Key Physicochemical Parameters

PropertyValueSource
Density (25°C)0.954 g/mL
Refractive Index1.441
LogP3.13
Vapor Pressure (25°C)0.15 mmHg
Flash Point154°F (68°C)

Applications in Industry

Flavoring Agent in Food Products

Cyclohexyl propionate is FDA-approved (21 CFR 172.515) as a synthetic flavoring agent . At concentrations of ~3 ppm, it imparts fruity nuances to beverages, candies, and baked goods . Its threshold detection in air (0.1259 μg/L) ensures perceptibility without overpowering .

Fragrance Component

In perfumery, the ester contributes top notes to floral and citrus compositions. Symrise reports its use at 0.5–10% in eaux de toilette and fabric softeners, emphasizing its synergy with bergamot and green notes . Pineapple-like accents make it ideal for tropical and fruity accords .

Industrial Solvent and Intermediate

The compound serves as a solvent for resins and a precursor in synthesizing allyl cyclohexyl propionate, a fragrance additive. Patent CN101041618A details its role in producing cyclohexyl allyl propionate via transesterification .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator